![molecular formula C16H22N2O3 B4821261 N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4821261.png)
N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide
Overview
Description
“N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide” is a chemical compound. It is also known as 4-[(2,6-Dimethyl-4-morpholinyl)carbonyl]aniline . The empirical formula of this compound is C13H18N2O2 and it has a molecular weight of 234.29 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide” can be represented by the SMILES stringCC1CN(CC(C)O1)C(=O)c2ccc(N)cc2
. This indicates that the compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . Physical And Chemical Properties Analysis
“N-[3-(2,6-dimethyl-4-morpholinyl)-3-oxopropyl]benzamide” is a solid compound . Its molecular weight is 234.29 . The compound’s InChI key is IKSBDRQBCCVQBT-UHFFFAOYSA-N .Scientific Research Applications
Anticancer Properties
Anti-inflammatory Effects
Neuroprotection and Neurodegenerative Disorders
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]benzamide is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and tissue patterning .
Mode of Action
N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]benzamide acts as an inhibitor of the Hedgehog signaling pathway . It specifically inhibits a transmembrane protein called Smoothened (SMO), which is a key component of the Hedgehog pathway . By inhibiting SMO, the compound prevents the activation of the Hedgehog pathway, thereby inhibiting the growth of tumors that depend on this pathway .
Biochemical Pathways
The inhibition of the Hedgehog pathway affects various downstream effects. The pathway is involved in the regulation of cell growth and differentiation, and its inhibition can lead to the suppression of tumor growth . .
Result of Action
The primary result of the action of N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]benzamide is the inhibition of tumor growth . By inhibiting the Hedgehog pathway, the compound prevents the proliferation of cancer cells that rely on this pathway for growth .
properties
IUPAC Name |
N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-10-18(11-13(2)21-12)15(19)8-9-17-16(20)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGWLBYAPYUMQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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